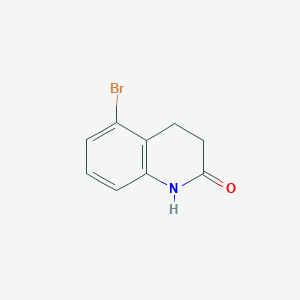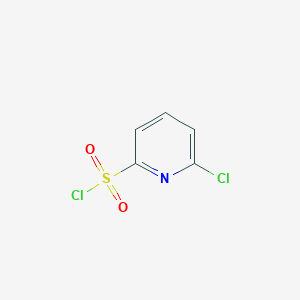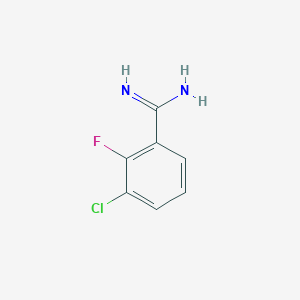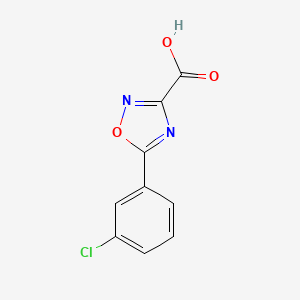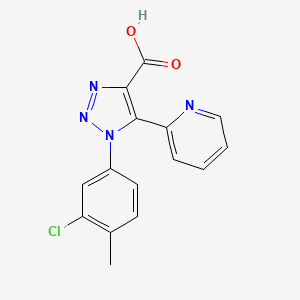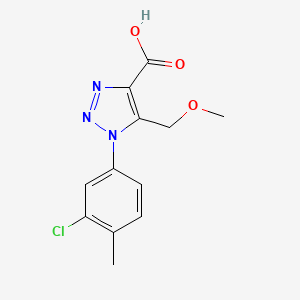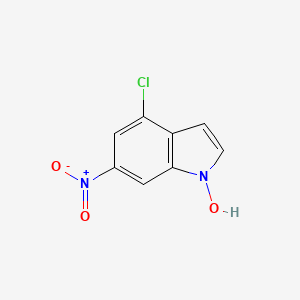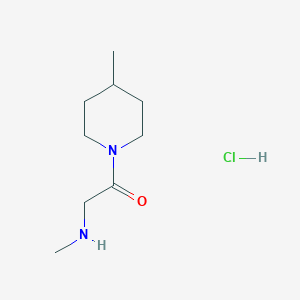
4-(2-Chloro-4-methylphenoxy)butanoic acid
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Herbicidal Ionic Liquids
- Field : Chemistry, specifically the synthesis of herbicidal ionic liquids .
- Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” is used in the synthesis of herbicidal ionic liquids. These are a type of ionic liquid that contains the (4-chloro-2-methylphenoxy)acetate (MCPA) anion and domiphen derived phenoxyethylammonium cation .
- Method : The compounds are synthesized with varying substitutions of the phenoxyethylammonium group in the ring and the length of the alkyl chain. Their basic physicochemical properties, such as solubility and thermal stability, are characterized .
- Results : The herbicidal activity of these compounds was tested under greenhouse conditions using cornflower (Centaurea cyanus L.) as the test plant .
Potential Medical Applications
- Field : Medicine .
- Application : There are suggestions that “4-(2-Chloro-4-methylphenoxy)butanoic acid” could have potential applications in medicine .
- Method : While the specific methods of application or experimental procedures are not detailed in the source, it is mentioned that a chloro-substituted analog of creasin, tris(2-hydroxyethyl)ammonium (4-chloro-2-methylphenoxy)acetate (chlorocreasin) exhibited pronounced antitumor activity .
- Results : The results suggest that this compound could be efficient as a physiologically active substance .
Soil Analysis
- Field : Environmental Science
- Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” can be used as a reference standard in the determination of MCPB in soil samples .
- Method : The compound is used in gas chromatography (GC) for soil analysis .
- Results : This method allows for the detection and quantification of MCPB in soil samples .
Herbicide
- Field : Agriculture
- Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” is a phenoxybutyric herbicide. In the United States, it is registered for use on pea crops before flowering .
- Method : It is used for post-emergence control of broadleaf annual and perennial weeds including Canadian thistle, buttercup, mustard, purslane, ragweed, common lambsquarters, pigweed, smartweed, sowthistle, and morning glory .
- Results : It has low to moderate acute toxicity, with kidney and liver effects as the main hazard concerns. It is not volatile, persistent, or likely to bioconcentrate .
Chemical Analysis
- Field : Analytical Chemistry
- Application : “4-(2-Chloro-4-methylphenoxy)butanoic acid” can be used as a reference standard in the determination of MCPB in various samples using gas chromatography (GC) .
- Method : The compound is used in GC for sample analysis .
- Results : This method allows for the detection and quantification of MCPB in samples .
Hormone Regulation
- Field : Biochemistry
- Application : There are suggestions that “4-(2-Chloro-4-methylphenoxy)butanoic acid” could have potential applications in hormone regulation .
- Method : While the specific methods of application or experimental procedures are not detailed in the source, it is mentioned that the compound could be involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
- Results : The results suggest that this compound could be efficient as a physiologically active substance .
Propiedades
IUPAC Name |
4-(2-chloro-4-methylphenoxy)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3/c1-8-4-5-10(9(12)7-8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJRUFKEVHYJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenoxy)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-[3-(2-oxoazepan-1-yl)propyl]acetamide](/img/structure/B1487692.png)

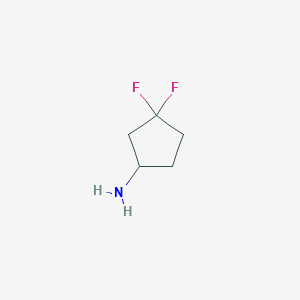
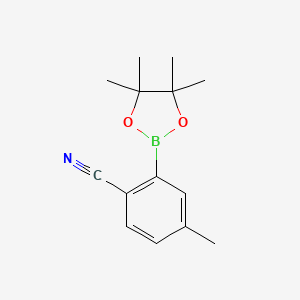
![ethyl 5-[3-fluoro-2-(1H-imidazol-1-yl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1487699.png)
